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molecular formula C13H11NO3 B8622767 3-Methoxy-4-nitro-biphenyl CAS No. 42271-42-1

3-Methoxy-4-nitro-biphenyl

Cat. No. B8622767
M. Wt: 229.23 g/mol
InChI Key: MMAGRHBUXJZMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255110B2

Procedure details

A solution of potassium methoxyde (0.56 g, 7.98 mmol) in anhydrous methanol (5 mL) was added at 0° C. to a mixture of 5-chloro-2-nitroanisole (0.5 g, 2.66 mmol), phenylboronic acid (0.42 g, 3.44 mmol), bis(dibenzylideneacetone)palladium (47 mg, 0.082 mmol), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (35 mg, 0.082 mmol) and tetrabutylammonium bromide (86 mg, 0.267 mmol) in anhydrous toluene (20 mL). The reaction mixture was stirred at 60° C. for 24 hours, and then was partitioned between ethyl acetate and water. The organic layer was separated and washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified on a silica gel plug (EtOAc/hexane, 20/80) to give 0.7 g of 3-methoxy-4-nitro-biphenyl as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
47 mg
Type
catalyst
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].Cl[C:3]1[CH:4]=[CH:5][C:6]([N+:11]([O-:13])=[O:12])=[C:7]([O:9][CH3:10])[CH:8]=1.[C:14]1(B(O)O)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CO.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Cl-].C(C1C=CC=C(C(C)C)C=1[N+]1C=CN(C2C(C(C)C)=CC=CC=2C(C)C)C=1)(C)C>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:4]=[CH:5][C:6]=1[N+:11]([O-:13])=[O:12] |f:4.5,7.8.9,10.11,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)OC)[N+](=O)[O-]
Name
Quantity
0.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
86 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
47 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
35 mg
Type
catalyst
Smiles
[Cl-].C(C)(C)C1=C(C(=CC=C1)C(C)C)[N+]1=CN(C=C1)C1=C(C=CC=C1C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified on a silica gel plug (EtOAc/hexane, 20/80)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 114.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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